(3R)-1-Methylpyrrolidin-3-ol is a chiral, non-aromatic heterocyclic compound containing a pyrrolidine ring with a methyl substituent on the nitrogen atom and a hydroxyl group at the 3-position. While its specific source in nature is not explicitly mentioned in the provided literature, its structural similarity to several natural products suggests potential presence in various organisms. Its role in scientific research is primarily as a building block in the synthesis of more complex molecules, including pharmaceutical agents and their analogs. []
(R)-1-Methyl-3-pyrrolidinol is derived from pyrrolidine, which is a five-membered nitrogen-containing heterocycle. Its classification falls under organic compounds, particularly within the category of amines and alcohols due to the presence of both an amine and a hydroxyl functional group in its structure. The compound has applications in pharmaceuticals, specifically in the development of drugs targeting neurological disorders .
The synthesis of (R)-1-Methyl-3-pyrrolidinol can be accomplished through several methods, with varying degrees of complexity and yield. A notable synthetic route involves:
The synthesis can also involve reductive cyclization processes, where hydroxybutyronitrile is subjected to hydrogenation in the presence of catalysts like Raney nickel, leading to the formation of pyrrolidinol derivatives . This method emphasizes the importance of optimizing reaction conditions to enhance yield and purity.
The stereochemistry is crucial, as the (R) configuration influences its biological activity and interactions within biochemical pathways.
(R)-1-Methyl-3-pyrrolidinol can participate in various chemical reactions, including:
These reactions are vital for modifying the compound to enhance its pharmacological properties or to facilitate its incorporation into larger molecular frameworks.
The mechanism of action for (R)-1-Methyl-3-pyrrolidinol primarily relates to its role as an intermediate in synthesizing anticholinergic agents. These agents work by inhibiting acetylcholine receptors in the nervous system, leading to decreased neurotransmission associated with muscle contractions and glandular secretions. This action is particularly useful in treating conditions such as overactive bladder and certain types of muscle spasms.
Studies have shown that modifications on the pyrrolidine ring can significantly affect receptor affinity and selectivity, thereby influencing therapeutic efficacy .
The physical and chemical properties of (R)-1-Methyl-3-pyrrolidinol include:
These properties are essential for understanding how the compound behaves under various conditions, influencing its application in drug formulation and delivery .
(R)-1-Methyl-3-pyrrolidinol finds numerous applications in scientific research and industry:
(R)-1-Methyl-3-pyrrolidinol is systematically named as (3R)-1-methylpyrrolidin-3-ol according to IUPAC conventions. This nomenclature explicitly defines the absolute (R) configuration at the stereogenic C3 carbon and the methyl substitution on the nitrogen atom. The compound’s molecular formula is C~5~H~11~NO, corresponding to a molecular weight of 101.15 g/mol. It is also recognized by several synonyms, including (R)-(−)-3-Hydroxy-N-methylpyrrolidine, (R)-N-Methyl-3-pyrrolidinol, and (3R)-1-methylpyrrolidin-3-ol [2] [5] [10].
Structurally, the molecule features a pyrrolidine ring—a secondary amine heterocycle—with a chiral center bearing a hydroxyl group. This polar functional group facilitates hydrogen bonding and significantly influences both the compound’s reactivity and physicochemical behavior. The methyl group attached to the nitrogen atom classifies it as a tertiary amine. Key spectroscopic identifiers include the SMILES notation (CN1CC[C@@H](O)C1
) and the InChIKey (FLVFPAIGVBQGET-RXMQYKEDSA-N
), which unambiguously encode its stereochemistry [5] [10].
Table 1: Physicochemical Properties of (R)-1-Methyl-3-pyrrolidinol
Property | Value | Conditions | Source |
---|---|---|---|
Appearance | Clear yellow to colorless liquid | Room Temperature | [2] [5] |
Boiling Point | 50 – 52 °C | 1 mmHg | [2] [10] |
Density | 0.921 g/mL | 25 °C | [5] [10] |
Refractive Index (n~20~D) | 1.4640 – 1.46 | 20 °C | [2] [5] |
Optical Rotation ([α]~20~D) | -7° | c = 1% in Chloroform | [2] [5] [10] |
Flash Point | 70 °C (158 °F) | Not specified | [5] |
Solubility | Soluble in chloroform, methanol; hygroscopic | Room Temperature | [10] |
The compound manifests as a clear, yellow to colorless liquid under ambient conditions. Its relatively low boiling point under reduced pressure (50–52 °C at 1 mmHg) and moderate density (0.921 g/mL at 25 °C) reflect its molecular compactness and polarity. Critically, the specific optical rotation ([α]~20~D = -7° measured at 1% concentration in chloroform) serves as a definitive identifier of its enantiomeric purity and configuration. The compound exhibits hygroscopic tendencies and sensitivity to air, necessitating storage under inert atmospheres at room temperature [2] [5] [10].
The synthesis and application of (R)-1-Methyl-3-pyrrolidinol are intrinsically linked to broader advances in stereochemistry. Louis Pasteur’s mid-19th century separation of tartaric acid enantiomers laid the conceptual groundwork for understanding chirality, but practical methodologies for enantioselective synthesis remained limited for decades [6]. Early routes to molecules like (R)-1-Methyl-3-pyrrolidinol relied on classical resolution techniques—separating racemates via diastereomeric salt formation—which were labor-intensive and inefficient [8].
A significant paradigm shift occurred with the 1992 U.S. Food and Drug Administration (FDA) policy emphasizing rigorous characterization of single-enantiomer drugs. This regulatory change, driven by tragedies like thalidomide (where one enantiomer caused teratogenicity) and scientific recognition that enantiomers exhibit distinct pharmacokinetic and pharmacodynamic profiles, intensified demand for efficient routes to chiral building blocks [6]. Consequently, (R)-1-Methyl-3-pyrrolidinol transitioned from a laboratory curiosity to a strategic synthon. Commercial availability by suppliers like Aldrich (documented in pharmacological research contexts) by the late 20th/early 21st century signaled its established role in synthetic chemistry [9].
The compound’s historical trajectory mirrors the evolution of chiral technology: from reliance on natural "chiral pool" sources (e.g., amino acids or sugars) toward sophisticated catalytic asymmetric syntheses. Its structural simplicity belies its utility in constructing complex molecular architectures, embodying the progress in stereocontrolled organic synthesis over recent decades [6] [9].
(R)-1-Methyl-3-pyrrolidinol occupies a pivotal niche in asymmetric synthesis and drug discovery due to its combined stereogenicity, heterocyclic scaffold, and functional group versatility.
Asymmetric Synthesis
The molecule’s chiral pyrrolidine core serves as a privileged template for constructing catalysts and ligands. Its nitrogen atom can coordinate metals or form chiral ions, while the hydroxyl group allows for further structural elaboration. This enables its deployment in asymmetric transformations crucial for producing enantiomerically enriched pharmaceuticals and fine chemicals. Notably, its incorporation into phase-transfer catalysts (PTCs) or organocatalysts facilitates reactions like enantioselective alkylations or Michael additions under mild conditions [6] [8]. The defined stereocenter ensures precise spatial orientation of substrates during catalytic events, directly influencing enantioselectivity [2].
Pharmacological Research
Within medicinal chemistry, (R)-1-Methyl-3-pyrrolidinol functions as a vital intermediate. Its applications span several domains:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7